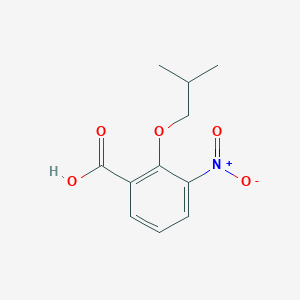

2-Isobutoxy-3-nitro-benzoic acid

Description

2-Isobutoxy-3-nitro-benzoic acid is a substituted benzoic acid derivative featuring an isobutoxy group (–OCH₂C(CH₃)₂) at the ortho position (C2) and a nitro group (–NO₂) at the meta position (C3) relative to the carboxylic acid (–COOH) moiety. This compound’s structure combines electron-withdrawing (nitro) and bulky alkoxy (isobutoxy) substituents, which synergistically influence its physicochemical properties, such as acidity, solubility, and reactivity.

Propriétés

IUPAC Name |

2-(2-methylpropoxy)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-7(2)6-17-10-8(11(13)14)4-3-5-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGPKDBHBBYNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-3-nitro-benzoic acid typically involves the nitration of 2-isobutoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is as follows:

C9H10O3+HNO3→C9H9NO5+H2O

Industrial Production Methods

In an industrial setting, the production of 2-Isobutoxy-3-nitro-benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Isobutoxy-3-nitro-benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products

Reduction: 2-Isobutoxy-3-amino-benzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Esterification: Esters of 2-Isobutoxy-3-nitro-benzoic acid.

Applications De Recherche Scientifique

2-Isobutoxy-3-nitro-benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Isobutoxy-3-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isobutoxy group can influence the compound’s solubility and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-Isobutoxy-3-nitro-benzoic acid with three structurally related benzoic acid derivatives: 3-nitrobenzoic acid , 2-ethoxy-3-nitrobenzoic acid , and 2-(2-ethoxy-2-oxoacetamido)benzoic acid (from ). Key differences in substituents, electronic effects, and physical properties are highlighted.

Table 1: Comparative Properties of Benzoic Acid Derivatives

Notes:

- Estimated pKa: The nitro group’s electron-withdrawing effect enhances acidity compared to unsubstituted benzoic acid (pKa 4.2). The isobutoxy group, though weakly electron-donating via resonance, is outweighed by the nitro group’s inductive effect .

- †Melting Point: Bulkier isobutoxy groups reduce crystal packing efficiency, leading to lower melting points than smaller substituents (e.g., ethoxy) .

- ‡Ethoxy derivative: Reduced steric hindrance compared to isobutoxy improves solubility but slightly elevates pKa due to weaker electron withdrawal.

- §Acetamido derivative: The acetamido group (–NHCO) introduces hydrogen-bonding capacity, increasing solubility and pKa relative to nitro-substituted analogs .

Key Findings :

Acidity: The nitro group dominates the electronic landscape, making 2-Isobutoxy-3-nitro-benzoic acid more acidic (pKa ~1.8–2.2) than 3-nitrobenzoic acid (pKa 2.17). The isobutoxy group’s minor electron-donating effect via resonance is insufficient to counteract the nitro group’s inductive withdrawal .

Solubility : The bulky isobutoxy group reduces aqueous solubility (<1.0 g/L) compared to smaller alkoxy substituents (e.g., ethoxy: ~2.5 g/L). In contrast, the acetamido derivative’s hydrogen-bonding capacity enhances solubility (~5.0 g/L) despite its higher molecular weight .

Thermal Stability : Melting points correlate with substituent bulk. The isobutoxy derivative’s lower melting point (~145–155°C) versus the acetamido analog (168–170°C) reflects reduced crystal lattice energy due to steric hindrance .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.